molecular formula C23H24ClNO3 B1389477 N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline CAS No. 1040686-34-7

N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline

Cat. No.: B1389477
CAS No.: 1040686-34-7
M. Wt: 397.9 g/mol
InChI Key: LNBAGNMZUFYZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate phenoxy and aniline derivatives under controlled conditions. Industrial production methods would likely involve large-scale synthesis using similar organic reactions, optimized for yield and purity.

Chemical Reactions Analysis

N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, including protein function and cellular signaling.

Comparison with Similar Compounds

N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:

  • N-[2-(2-Chlorophenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
  • N-[2-(2-Bromophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
  • N-[2-(2-Chlorophenoxy)propyl]-3-(2-methoxyethoxy)aniline

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3/c1-18(28-23-13-6-5-12-22(23)24)17-25-19-8-7-11-21(16-19)27-15-14-26-20-9-3-2-4-10-20/h2-13,16,18,25H,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBAGNMZUFYZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.